molecular formula C16H13FN2O3 B11158339 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide

2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide

Cat. No.: B11158339
M. Wt: 300.28 g/mol
InChI Key: IXXDSRPZSMTSPR-UHFFFAOYSA-N
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Description

2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide is a complex organic compound that features a benzisoxazole core substituted with a fluorobenzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzisoxazole Core: This can be achieved through the cyclization of appropriate ortho-nitrobenzyl derivatives.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzisoxazole core.

    Attachment of the Acetamide Group: This can be done through an amidation reaction, where an acetic acid derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzisoxazole core and the fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the benzisoxazole core may contribute to the overall stability and activity of the compound. The acetamide group can also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential interactions with biological targets, while the benzisoxazole core provides structural stability.

Properties

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

2-[[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide

InChI

InChI=1S/C16H13FN2O3/c17-13-4-2-1-3-10(13)7-14-12-6-5-11(21-9-16(18)20)8-15(12)22-19-14/h1-6,8H,7,9H2,(H2,18,20)

InChI Key

IXXDSRPZSMTSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OCC(=O)N)F

Origin of Product

United States

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